molecular formula C13H14N2O2S B1643169 Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate CAS No. 68301-49-5

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

Cat. No.: B1643169
CAS No.: 68301-49-5
M. Wt: 262.33 g/mol
InChI Key: ULESIIXEDLMBQO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a p-tolyl group attached to the thiazole ring

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to act as an inhibitor for certain enzymes, thereby modulating their activity. For instance, it can inhibit the activity of enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in inflammatory responses, showcasing anti-inflammatory potential . The compound’s ability to form hydrogen bonds and other non-covalent interactions with biomolecules underpins its biochemical properties.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a crucial role in regulating immune response . This inhibition can lead to reduced expression of pro-inflammatory genes. Furthermore, the compound impacts cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can bind to the active sites of enzymes, thereby inhibiting their catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of genes involved in oxidative stress, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. In in vitro studies, prolonged exposure to the compound has been shown to result in sustained inhibition of enzyme activity and modulation of gene expression . In in vivo studies, the compound’s effects on cellular function can be influenced by factors such as dosage, administration route, and the physiological state of the organism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits beneficial effects such as antioxidant and anti-inflammatory activities . At higher doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in the metabolism of xenobiotics . The compound can modulate the activity of these enzymes, thereby influencing the metabolic flux and levels of metabolites. Additionally, it can affect the levels of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), which are essential for various metabolic reactions . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, thereby influencing its intracellular concentration . Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The compound’s localization within specific tissues and organs can be influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites .

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration . Additionally, its localization to the nucleus can enable it to interact with transcription factors and modulate gene expression . These localization patterns can determine the compound’s overall biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with p-tolyl isothiocyanate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides can be used.

    Condensation: Aldehydes and ketones in the presence of acid or base catalysts.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Schiff Bases: Formed by reacting with aldehydes or ketones.

    Substituted Thiazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-methylphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-3-17-12(16)11-10(15-13(14)18-11)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULESIIXEDLMBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate
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Ethyl 2-amino-4-(p-tolyl)thiazole-5-carboxylate

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